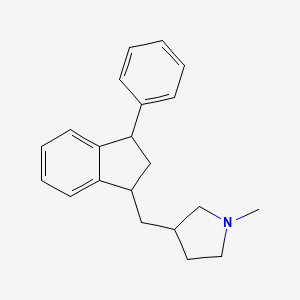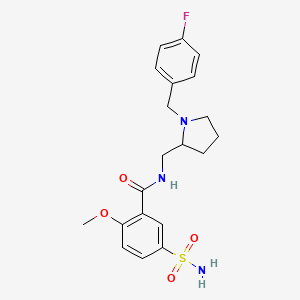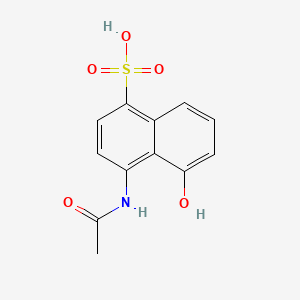
5-(4-Methoxy-2-nitrophenyl)-2-furaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, a series of 3-substituted 4-[5-(4-methoxy-2-nitrophenyl)-2-furfurylidene]amino-5-mercapto-1,2,4-triazoles were synthesized. Aminomethylation of these compounds with formaldehyde and various secondary amines furnished Mannich bases .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Characterization : This compound has been synthesized and characterized using various techniques like FT-IR, NMR spectroscopy, and X-ray powder diffraction. The focus has been on understanding its molecular and solid-state structure (Rahmani et al., 2017).
Chemical Properties and Reactions
- Role in Forming Phthalazines : It serves as a precursor in the formation of benzo-substituted phthalazines, which are potential DNA intercalators (Tsoungas & Searcey, 2001).
- Interaction with NO₃ Radicals : The compound's interaction with NO₃ radicals has been studied, particularly in the context of atmospheric pollution and wood smoke emissions (Liu, Wen, & Wu, 2017).
Thermodynamics
- Thermodynamic Properties : Research has been conducted on the thermodynamic properties of derivatives of this compound, aiding in the optimization of synthesis and application processes (Dibrivnyi et al., 2019).
Photoreactive and Optical Applications
- Protein Crosslinking and Affinity Labeling : This compound has been explored for use in high-yield photoreagents for protein crosslinking and affinity labeling, which can be crucial in biochemical and medical research (Jelenc, Cantor, & Simon, 1978).
- Second Harmonic Generation : The compound has shown potential in second harmonic generation applications, particularly in the ultraviolet and near-infrared wavelength regions. This makes it a candidate for use in optical technologies (Singh et al., 2001).
Medicinal Chemistry
- Anticancer Activity : Mannich bases derived from this compound have been studied for their anticancer activity, showing some potency against various cancer cell lines (Holla et al., 2003).
Eigenschaften
IUPAC Name |
5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-17-8-2-4-10(11(6-8)13(15)16)12-5-3-9(7-14)18-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPUSAJELIKPIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354781 | |
| Record name | 5-(4-methoxy-2-nitrophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
415943-88-3 | |
| Record name | 5-(4-methoxy-2-nitrophenyl)-2-furaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[(2-Methoxyphenyl)methyl]butanedioic acid](/img/structure/B1619067.png)
